2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a structurally complex molecule featuring a 1,4-diazaspiro[4.4]nona-1,3-diene core substituted with a 3,4-dichlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide group is further functionalized with a 4-methoxyphenyl substituent.
The electron-withdrawing chlorine substituents on the aromatic ring and the electron-donating methoxy group on the acetamide moiety may influence its reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O2S/c1-29-16-7-5-15(6-8-16)25-19(28)13-30-21-20(14-4-9-17(23)18(24)12-14)26-22(27-21)10-2-3-11-22/h4-9,12H,2-3,10-11,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMAOYIEZPSQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide , with CAS Number 899913-40-7 , is a synthetic organic compound characterized by its complex spirocyclic structure and the presence of multiple functional groups. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 432.4 g/mol . The structure features a diazaspiro core, which contributes to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 899913-40-7 |
Antidiabetic Properties
Recent studies have indicated that compounds similar to This compound may exhibit significant antidiabetic activity. For instance, related compounds have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. In a study involving similar spirocyclic compounds, a dose of 3 mg/kg resulted in over 80% inhibition of DPP-IV activity within 24 hours, comparable to established antidiabetic drugs like omarigliptin .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The spirocyclic structure allows for effective binding to active sites on target enzymes or receptors. For example:
- DPP-IV Inhibition : By inhibiting DPP-IV, the compound increases levels of incretin hormones, which enhance insulin secretion and lower blood glucose levels.
- Potential Interaction with MAO : There is evidence suggesting that similar compounds may interact with monoamine oxidase (MAO), potentially leading to increased neurotransmitter levels in the brain .
Study on Antidiabetic Effects
A study conducted on a series of diazaspiro compounds demonstrated that modifications in the aromatic substituents significantly influenced their DPP-IV inhibitory activity. The presence of electron-withdrawing groups like dichlorophenyl enhanced potency compared to unsubstituted analogs.
Toxicology and Safety Profile
Initial toxicological assessments have indicated that compounds within this class exhibit low toxicity in vitro and in vivo. However, comprehensive studies are required to establish safety profiles for clinical applications.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Analogs
The halogenated substituents (Cl, Br) enhance electrophilic character and may improve binding affinity in biological targets, whereas methoxy and methyl groups increase lipophilicity and electron density, affecting solubility and metabolic stability .
Physical and Spectral Properties
Comparative data from and highlight the impact of substituents on physical properties and spectral profiles:
- Melting Points: Derivatives with electron-withdrawing groups (e.g., 13a: 4-methylphenyl, mp 288°C; 13b: 4-methoxyphenyl, mp 274°C) exhibit higher thermal stability than non-halogenated analogs . The target compound’s 3,4-dichlorophenyl group likely further elevates its melting point.
- NMR Shifts : demonstrates that substituents alter chemical environments, particularly in regions adjacent to the diazaspiro core. For example, protons near halogenated or methoxy groups show distinct δ values (e.g., 3.77 ppm for methoxy in 13b vs. 2.30 ppm for methyl in 13a) .
Table 2: Spectral Data of Selected Analogs
*Predicted based on structural similarities.
Bioactivity Implications
Although direct bioactivity data for the target compound is unavailable, highlights that sulfanyl-acetamide derivatives exhibit antimicrobial properties. The 3,4-dichlorophenyl group may enhance activity against Gram-positive bacteria due to increased membrane permeability, while the methoxy group could modulate pharmacokinetics by improving solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
